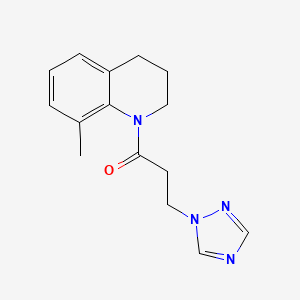![molecular formula C14H16N4O B7507160 Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)
Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as a research chemical. This compound is commonly referred to as PPTM and is a member of the arylcyclohexylamine family of compounds.
Mechanism of Action
The exact mechanism of action of PPTM is not fully understood, but it is believed to act as a non-competitive antagonist at the NMDA receptor. This results in a reduction in glutamate-mediated excitatory neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PPTM has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. PPTM has also been shown to increase levels of the antioxidant enzyme superoxide dismutase (SOD), which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
PPTM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also some limitations to its use. PPTM has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may be influenced by a number of factors, including dose, route of administration, and the presence of other compounds.
Future Directions
There are a number of potential future directions for research on PPTM. One area of interest is its potential use as a treatment for mood disorders, such as depression and anxiety. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PPTM and its effects on various physiological and biochemical pathways.
Synthesis Methods
PPTM can be synthesized using a variety of methods, including the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with pyrrolidine and subsequent reduction of the resulting imine with sodium borohydride. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
PPTM has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. PPTM has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
properties
IUPAC Name |
pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-7-1-2-8-17)13-5-3-12(4-6-13)9-18-11-15-10-16-18/h3-6,10-11H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDYJBQNRIAMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

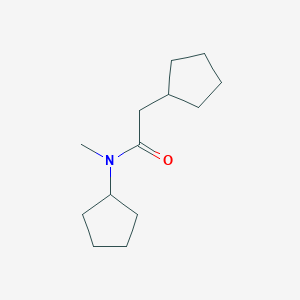
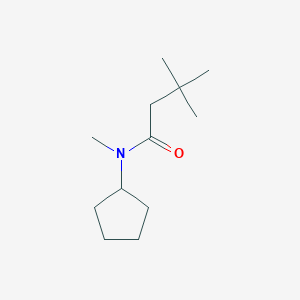

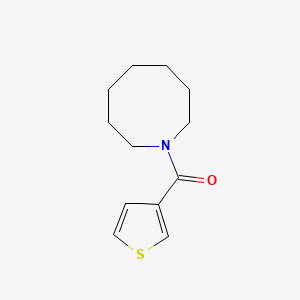
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
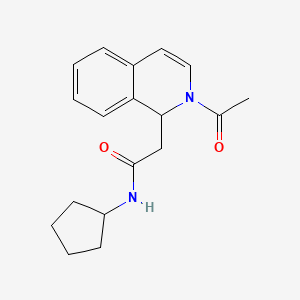
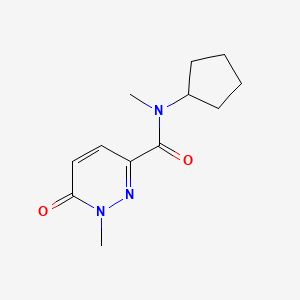
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)


